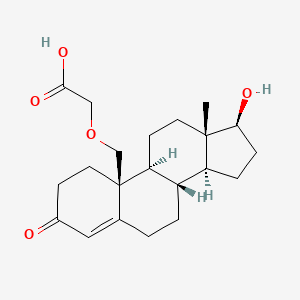

19-O-Carboxymethoxytestosterone

Description

19-O-Carboxymethoxytestosterone (IUPAC name: 2-[[(8R,9S,10S,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-10-yl]methoxy]acetic acid) is a synthetic steroid derivative characterized by a carboxymethoxy (-OCH₂COOH) group at the C19 position of the testosterone backbone. Its molecular formula is C₂₁H₃₀O₅, with a molecular weight of 362.46 g/mol .

Structurally, the carboxymethoxy group replaces the 19-methyl group in traditional testosterone derivatives, altering steric and electronic interactions with steroid receptors. The compound’s synthetic pathway likely involves esterification or etherification of 19-hydroxytestosterone, as inferred from its structural relationship to 19-hydroxytestosterone-19-CME described in .

Properties

CAS No. |

67992-78-3 |

|---|---|

Molecular Formula |

C21H30O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

2-[[(8R,9S,10S,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-10-yl]methoxy]acetic acid |

InChI |

InChI=1S/C21H30O5/c1-20-8-7-17-15(16(20)4-5-18(20)23)3-2-13-10-14(22)6-9-21(13,17)12-26-11-19(24)25/h10,15-18,23H,2-9,11-12H2,1H3,(H,24,25)/t15-,16-,17-,18-,20-,21+/m0/s1 |

InChI Key |

RVZZNRRLHHTDMN-JPRZGNOKSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34COCC(=O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34COCC(=O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34COCC(=O)O |

Other CAS No. |

67992-78-3 |

Synonyms |

19-O-carboxymethoxytestosterone T-19-CME testosterone-19-CME testosterone-19-O-carboxymethyl ethe |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Molecular Properties of 19-O-Carboxymethoxytestosterone and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group at C19 | Key Structural Features |

|---|---|---|---|---|

| 19-O-Carboxymethoxytestosterone | C₂₁H₃₀O₅ | 362.46 | Carboxymethoxy (-OCH₂COOH) | Polar side chain, enhanced water solubility |

| Testosterone | C₁₉H₂₈O₂ | 288.4 | Methyl (-CH₃) | Unmodified androgen backbone |

| 19-Hydroxytestosterone | C₁₉H₂₈O₃ | 304.42 | Hydroxyl (-OH) | Intermediate in estrogen biosynthesis |

| Testosterone Caproate | C₂₅H₃₈O₃ | 386.6 | Hexanoate ester (-OCOC₅H₁₁) | Lipophilic, prolonged half-life |

| 19-Norandrosterone | C₁₈H₂₈O₂ | 276.4 | None (19-nor structure) | Lacks C19 methyl group, metabolite of nandrolone |

Key Observations :

- Polarity: The carboxymethoxy group in 19-O-Carboxymethoxytestosterone increases polarity compared to testosterone (logP ~6.57 for 19-hydroxytestosterone vs.

- Metabolic Stability : Unlike testosterone esters (e.g., testosterone caproate), which are designed for slow hydrolysis, the carboxymethoxy group may resist enzymatic degradation, as seen in similar carboxylated steroids .

Key Findings :

- Androgenic Activity: The carboxymethoxy group likely reduces binding to the androgen receptor compared to testosterone, analogous to 19-nor compounds like 19-norandrosterone, which exhibit diminished androgenic effects .

- Aromatase Interaction : Unlike 19-hydroxytestosterone, which is directly aromatized to estrogens , the carboxymethoxy modification may block aromatase activity, altering estrogen synthesis pathways.

- Analytical Utility : 19-O-Carboxymethoxytestosterone is used as a reference standard in mass spectrometry and chromatography, similar to other modified steroids like desoxymethyltestosterone .

Research Implications

- Synthetic Pathways : The synthesis of 19-O-Carboxymethoxytestosterone involves etherification at C19, a strategy also employed in creating prodrugs of corticosteroids .

- Pharmacokinetics : Its polarity may favor renal excretion over hepatic metabolism, contrasting with lipophilic derivatives like testosterone caproate, which exhibit prolonged activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.